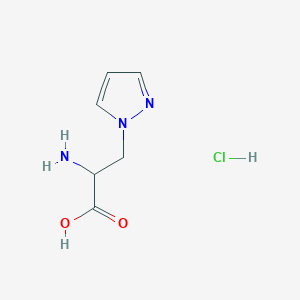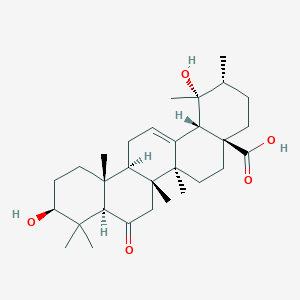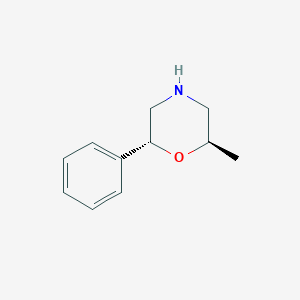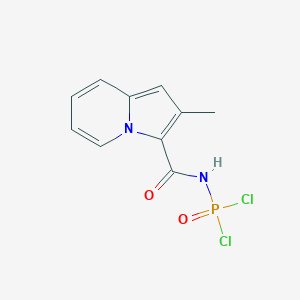
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a biochemical compound used in various research fields, including proteomics and medicinal chemistry. It has the molecular formula C6H9N3O2•HCl and a molecular weight of 191.62 . This compound is known for its unique structure, which includes an amino group, a pyrazole ring, and a propanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of pyrazole with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a protected amino acid, which is then deprotected and reacted with pyrazole to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride: Similar structure but with a different position of the pyrazole ring.
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride: Contains a bromine atom, which alters its chemical properties
Uniqueness
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H10ClN3O2 |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H |
InChI-Schlüssel |
JODWELBJVJRPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)

![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)



![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)




